molecular formula C22H26N2O3 B1613669 2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-52-3

2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613669
CAS No.: 898783-52-3
M. Wt: 366.5 g/mol
InChI Key: QIAGDAYZWDAENU-UHFFFAOYSA-N
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Description

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C22H26N2O3 It is a benzophenone derivative, which means it contains a benzophenone core structure with additional functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with piperazine derivatives. One common method involves the condensation of 4-methylpiperazine with a benzophenone derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzophenone core .

Scientific Research Applications

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, which lacks the piperazine and carboethoxy groups.

    4-Methylpiperazine: A derivative of piperazine with a methyl group attached.

    Ethyl benzoate: A simple ester of benzoic acid and ethanol.

Uniqueness

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-7-5-4-6-19(20)21(25)18-10-8-17(9-11-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAGDAYZWDAENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642963
Record name Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-52-3
Record name Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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